

Synthesis of cyclic peptides containing 4-allyloxy-proline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
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Abstract

This application note details the synthesis, incorporation, and cyclization of peptides containing trans-4-allyloxy-L-proline (Hyp(All)). Unlike standard proline, Hyp(All) provides a versatile "handle" for olefin metathesis (RCM) or thiol-ene "click" chemistry. This guide covers the synthesis of the Fmoc-Hyp(All)-OH monomer, its incorporation via Solid Phase Peptide Synthesis (SPPS), and two distinct cyclization modalities: Ring-Closing Metathesis (RCM) for hydrocarbon stapling, and Head-to-Tail Macrolactamization with side-chain functionalization.

Introduction & Strategic Utility

4-Allyloxy-proline is a derivative of hydroxyproline where the hydroxyl group is ether-linked to an allyl moiety. This modification serves two primary functions in drug discovery:

- Conformational Constraint: The proline ring inherently restricts backbone

angles. When "stapled" via RCM to another allyl-bearing residue, it locks the peptide into a bioactive secondary structure (e.g.,

-helix or

-hairpin).

- Orthogonal Functionalization: The allyl ether is stable to standard Fmoc SPPS conditions (piperidine, TFA) but reactive toward Ruthenium catalysts (Grubbs) or radical thiols, allowing late-stage diversification.

Module 1: Monomer Synthesis (Fmoc-Hyp(All)-OH)

Objective: Synthesize N-Fmoc-O-allyl-L-trans-4-hydroxyproline for SPPS.

Note on Commercial Availability: While Fmoc-Hyp(All)-OH is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Reaction Scheme:

- O-Alkylation: Boc-Hyp-OH

Boc-Hyp(All)-OH (Williamson Ether Synthesis)

- Boc Removal: Boc-Hyp(All)-OH

H-Hyp(All)-OH

- Fmoc Protection: H-Hyp(All)-OH

Fmoc-Hyp(All)-OH

Protocol:

- O-Alkylation:
 - Dissolve Boc-trans-4-hydroxy-L-proline (10 mmol) in anhydrous DMF (50 mL) under .
 - Cool to 0°C. Add NaH (60% dispersion, 22 mmol, 2.2 eq) portion-wise. Stir for 30 min.
 - Add Allyl Bromide (12 mmol, 1.2 eq) dropwise.
 - Allow to warm to RT and stir overnight.

- Quench: Carefully add water. Acidify with 1M HCl to pH 2. Extract with EtOAc.
- Result: Boc-Hyp(All)-OH.
- Exchange Protection (Boc

Fmoc):

- Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove Boc. Concentrate in vacuo.
- Redissolve the crude amine salt in 10%
(aq) / Dioxane (1:1).
- Add Fmoc-OSu (1.1 eq) at 0°C. Stir at RT for 4 hours.
- Acidify and extract. Purify via flash chromatography (Hexane/EtOAc).

QC Criteria:

- ESI-MS:

Da.
- NMR: Verify allyl peaks (multiplet at

5.8-6.0 ppm).

Module 2: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-Hyp(All)-OH into a linear precursor.

Critical Constraint: Proline is a secondary amine. Standard Kaiser (Ninhydrin) tests will yield false negatives. Use the Chloranil Test to monitor coupling efficiency.

Reagents:

- Resin: 2-Chlorotrityl Chloride (for C-terminal acid preservation) or Rink Amide (for C-terminal amides).

- Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the steric bulk of the proline derivative.

Step-by-Step Protocol:

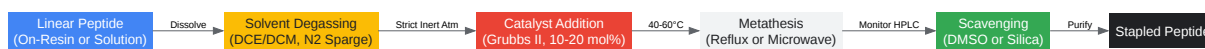
- Resin Swelling: Swell resin in DCM for 30 min.
- Fmoc Deprotection: 20% Piperidine in DMF (min). Wash with DMF ().^[1]
- Coupling Hyp(All):
 - Mix Fmoc-Hyp(All)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
 - Add DIPEA (6 eq) to activate.
 - Add to resin immediately. Shake for 2 hours.
- Monitoring: Perform Chloranil test.
 - Blue beads: Incomplete coupling (Recouple).
 - Colorless beads: Complete coupling.
- Capping: Acetylate unreacted amines with /DIPEA/DMF if necessary.

Module 3: Cyclization Protocols

Route A: Ring-Closing Metathesis (RCM)

Mechanism: Formation of a hydrocarbon staple between Hyp(All) and another allyl-bearing residue (e.g., Allylglycine or another Hyp(All)).^[2]

Diagram: RCM Workflow



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Caption: Workflow for Ruthenium-catalyzed Ring-Closing Metathesis. Inert atmosphere is critical for catalyst longevity.

RCM Protocol (Solution Phase - Recommended for High Yield):

- Cleavage: Cleave linear peptide from resin (TFA/TIS/H₂O) but retain side-chain protecting groups if possible (requires specialized synthesis strategy), OR perform RCM on fully deprotected peptide (Grubbs catalysts are tolerant of amines/alcohols, but protonation helps).
- Setup: Dissolve peptide in 1,2-Dichloroethane (DCE) to a concentration of 1–5 mM (High dilution prevents dimerization).
- Degassing: Sparge with Argon for 15 mins. Oxygen poisons the catalyst.
- Catalysis: Add Grubbs 2nd Generation Catalyst (20 mol%).
- Reaction: Reflux (83°C) or Microwave (60°C) for 2–4 hours.
- Workup: Add DMSO (50 eq relative to catalyst) to quench. Concentrate and purify via Prep-HPLC.

Route B: Head-to-Tail Cyclization (Macrolactamization)

Mechanism: Amide bond formation between N-terminus and C-terminus. The Hyp(All) remains as a functional handle.

Protocol:

- Linear Synthesis: Ensure C-terminal is acid (use 2-CTC resin) and N-terminal is amine.

- Cleavage: Cleave with 1% TFA in DCM (retains side chain protecting groups like Boc/tBu, but cleaves peptide from resin).
- Cyclization:
 - Dilute peptide in DMF/DCM to <1 mM (Pseudo-high dilution).
 - Add PyBOP (3 eq) and HOAt (3 eq).
 - Add DIPEA (6 eq).
 - Stir 24–48 hours.
- Global Deprotection: Treat cyclic protected peptide with TFA/TIS/H₂O (95:2.5:2.5) to remove side chain protections.

Data Presentation & QC

Table 1: Comparison of Cyclization Reagents

Method	Reagent/Catalyst	Solvent	Concentration	Critical Parameter
RCM	Grubbs I / II / Hoveyda-Grubbs	DCE / DCM	1–5 mM	O ₂ Exclusion. Degas thoroughly.
Lactamization	HATU / PyBOP	DMF / DCM	< 1 mM	Slow Addition. Prevent dimerization.
Click (Thiol-Ene)	VA-044 (Radical Initiator)	Water / MeOH	10 mM	pH Control. pH 4–5 reduces disulfide formation.

Troubleshooting Guide:

- Problem: Incomplete RCM conversion.

- Cause: "Inactive" conformation (pre-organization required) or catalyst poisoning.
- Solution: Add chaotropic salts (LiCl) to break aggregation; Use Hoveyda-Grubbs II (more robust); Increase temp.
- Problem: Dimerization during Macrolactamization.
 - Cause: Concentration too high.
 - Solution: Syringe pump addition of peptide to the coupling mixture.

References

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